
tert-Butyl 4-(1-hydroxypropyl)benzoate
Übersicht
Beschreibung
Tert-butyl 4-(1-hydroxypropyl)benzoate, also known as octocrylene, is a sunscreen agent that is commonly used in the formulation of sunscreens and other personal care products. It is a colorless, odorless, and oily liquid that is soluble in organic solvents. Octocrylene is a highly effective UVB absorber and is used in sunscreens to protect the skin from harmful UV radiation.
Wirkmechanismus
Octocrylene works by absorbing UV radiation and converting it into heat energy. It is a broad-spectrum UVB absorber and also has some UVA-absorbing properties. Octocrylene is also a photostabilizer and helps to prevent the degradation of other sunscreen agents when exposed to UV radiation.
Biochemical and Physiological Effects:
Octocrylene has been shown to have low toxicity and is generally considered safe for use in personal care products. It is not known to have any significant biochemical or physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
Octocrylene is a highly effective sunscreen agent and is widely used in personal care products. Its low potential for skin irritation and photostabilizing properties make it an ideal ingredient for use in sunscreens. However, tert-Butyl 4-(1-hydroxypropyl)benzoate can be difficult to work with in the laboratory due to its oily nature and low solubility in water.
Zukünftige Richtungen
There are several areas of future research that could be explored with tert-Butyl 4-(1-hydroxypropyl)benzoate. One area of interest is the development of new formulations that incorporate tert-Butyl 4-(1-hydroxypropyl)benzoate with other sunscreen agents to enhance their efficacy. Another area of research could focus on the photostabilizing properties of tert-Butyl 4-(1-hydroxypropyl)benzoate and its potential use in other applications, such as in the preservation of food and pharmaceuticals. Additionally, further studies could be conducted to evaluate the long-term safety and efficacy of tert-Butyl 4-(1-hydroxypropyl)benzoate in personal care products.
Wissenschaftliche Forschungsanwendungen
Octocrylene has been extensively studied for its use in sunscreens and other personal care products. It has been shown to be highly effective in protecting the skin from UV radiation and has a low potential for skin irritation. Octocrylene is also used in combination with other sunscreen agents to enhance their efficacy.
Eigenschaften
CAS-Nummer |
149324-85-6 |
|---|---|
Produktname |
tert-Butyl 4-(1-hydroxypropyl)benzoate |
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |
InChI-Schlüssel |
OQQYLOJNHKXRRZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Synonyme |
Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

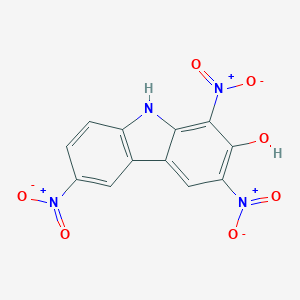

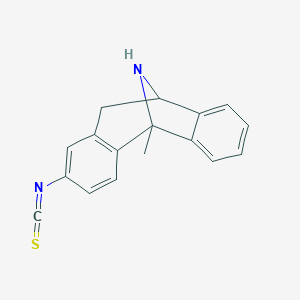

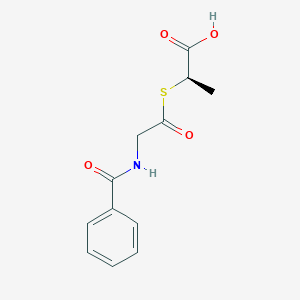
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
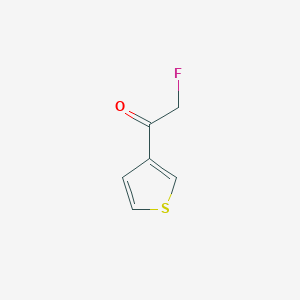
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
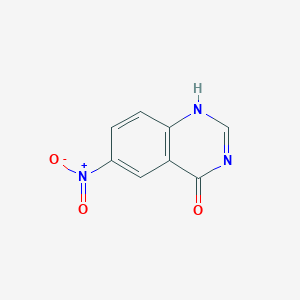
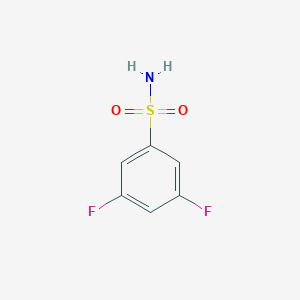
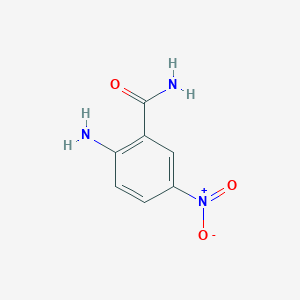
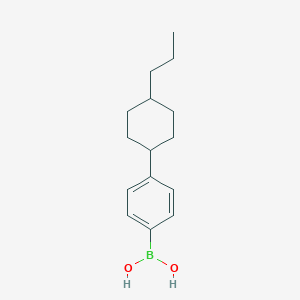
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
